molecular formula C10H11N3O3 B7889677 4-(1H-Benzo[d][1,2,3]triazol-1-yloxy)butanoic acid

4-(1H-Benzo[d][1,2,3]triazol-1-yloxy)butanoic acid

Cat. No.: B7889677
M. Wt: 221.21 g/mol
InChI Key: NSKIZWKJNQYMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Benzo[d][1,2,3]triazol-1-yloxy)butanoic acid is a chemical compound that belongs to the class of benzotriazole derivatives. This compound is characterized by the presence of a benzotriazole ring attached to a butanoic acid moiety. Benzotriazole derivatives are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Benzo[d][1,2,3]triazol-1-yloxy)butanoic acid typically involves the copper-catalyzed click reaction of azides with alkynes, a widely used method for constructing 1,2,3-triazole rings . The reaction conditions often include the use of copper(I) catalysts, such as copper(I) bromide or copper(I) iodide, in the presence of a base like sodium ascorbate. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar click chemistry techniques. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Benzo[d][1,2,3]triazol-1-yloxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzotriazole ring.

    Reduction: Reduced forms of the benzotriazole ring.

    Substitution: Substituted benzotriazole derivatives with various functional groups.

Scientific Research Applications

4-(1H-Benzo[d][1,2,3]triazol-1-yloxy)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-Benzo[d][1,2,3]triazol-1-yloxy)butanoic acid involves its interaction with specific molecular targets. For example, it has been studied for its ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft. This mechanism is relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.

Comparison with Similar Compounds

4-(1H-Benzo[d][1,2,3]triazol-1-yloxy)butanoic acid can be compared with other benzotriazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other benzotriazole derivatives.

Properties

IUPAC Name

4-(benzotriazol-1-yloxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c14-10(15)6-3-7-16-13-9-5-2-1-4-8(9)11-12-13/h1-2,4-5H,3,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKIZWKJNQYMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2OCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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